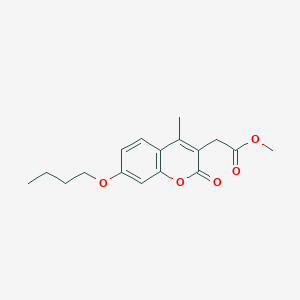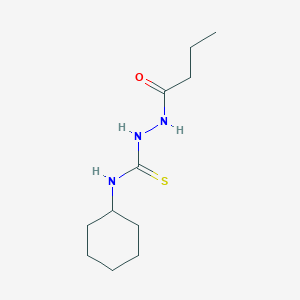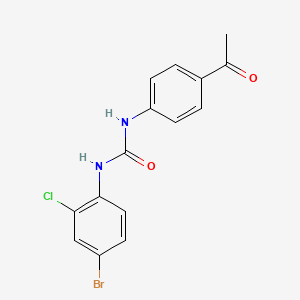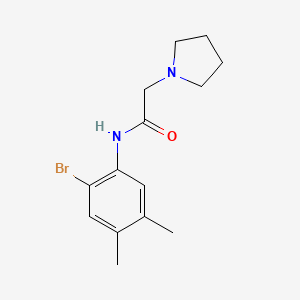![molecular formula C16H13Cl3N2O B4735341 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4735341.png)
2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
Descripción general
Descripción
2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide, also known as CDDO, is a synthetic compound that belongs to the class of triterpenoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide exerts its biological effects through multiple mechanisms of action. It has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant response and detoxification. 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has been shown to induce apoptosis, inhibit angiogenesis, and modulate cell cycle progression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation in various cell types. 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has also been shown to improve mitochondrial function and reduce apoptosis in neuronal cells. Additionally, 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has been shown to inhibit tumor growth and metastasis in various animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in vitro and in vivo, making it a well-characterized compound for research purposes. However, 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide can exhibit cytotoxicity at high concentrations, which can affect cell viability and experimental outcomes.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop novel formulations of 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide to improve its solubility and bioavailability. Additionally, future research can focus on the identification of specific molecular targets and pathways that are modulated by 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide, which can provide insights into its mechanism of action and potential therapeutic applications. Finally, future studies can explore the potential of 2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide as a combination therapy with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O/c1-10(12-4-7-14(18)15(19)9-12)20-21-16(22)8-11-2-5-13(17)6-3-11/h2-7,9H,8H2,1H3,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXYCNFBICLKAK-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)Cl)/C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4735268.png)
![3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4735280.png)
![N-(4-fluorophenyl)-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4735295.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)
![N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4735310.png)


![5-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4735334.png)


![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)

![methyl (3-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4735374.png)